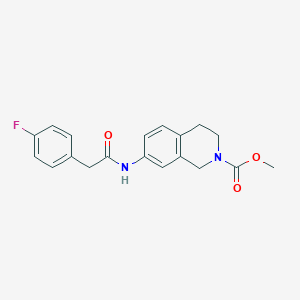

methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

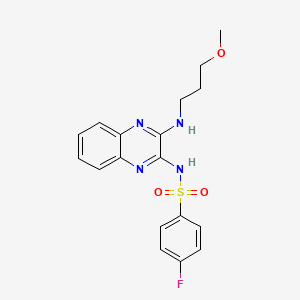

The compound of interest, methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, they discuss related isoquinoline derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives typically involves multi-step reactions starting from basic aromatic or aliphatic compounds. For instance, the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline involves acylation, cyclization, amination, and reduction steps . Similarly, the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles is achieved by reacting cyclohexanone derivatives with cyanothioacetamide . These methods suggest that the synthesis of the compound of interest may also involve such steps, tailored to introduce the specific fluorophenylacetamido group at the appropriate position on the isoquinoline scaffold.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is often confirmed using X-ray diffraction methods, as seen in the studies of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . These analyses provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The fluorophenyl group in the compound of interest is likely to influence the electronic distribution and steric hindrance, which could be elucidated by similar structural analysis.

Chemical Reactions Analysis

Isoquinoline derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for the compound of interest, but they do describe the reactivity of similar molecules. For example, the presence of ester, ketone, and amide functionalities in these compounds suggests that they could undergo hydrolysis, reduction, or nucleophilic substitution reactions . The fluorine atom in the compound of interest could also affect its reactivity, potentially making it more susceptible to nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl, acetyl, or thioxo groups can alter these properties significantly . The fluorophenylacetamido group in the compound of interest is expected to contribute to its physical properties, potentially increasing its lipophilicity and affecting its pharmacokinetic profile if it were to be used as a drug.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing dihydroisoquinoline derivatives and related compounds. For example, Al-Masoudi et al. (2003) described the synthesis of quinolone derivatives through reactions involving chloro-fluoroquinolines, leading to compounds with potential applications in medicinal chemistry (Al-Masoudi, 2003). Similarly, Rudenko et al. (2013) reported on the synthesis and crystal structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, highlighting the structural aspects crucial for further application in drug design (Rudenko et al., 2013).

Antibacterial Applications

The novel antibacterial activities of dihydroquinolines and similar compounds have been explored, indicating their potential as antibacterial agents. Kuramoto et al. (2003) discovered compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than some existing antibiotics, which demonstrates the therapeutic potential of dihydroisoquinoline derivatives in combating resistant bacterial strains (Kuramoto et al., 2003).

Anticancer Activity

Research into the anticancer properties of compounds related to dihydroisoquinolines has also been conducted. Sayed et al. (2022) synthesized tetrahydroisoquinoline derivatives bearing a nitrophenyl group and evaluated their anticancer activity, with some compounds showing moderate to strong activity against pancreatic cancer and lung carcinoma cell lines, indicating potential for development into cancer therapeutics (Sayed et al., 2022).

Molecular Docking and Biological Evaluation

Molecular docking studies and biological evaluations are essential in understanding the interaction of these compounds with biological targets and their efficacy. For example, Sapariya et al. (2017) conducted an in silico molecular docking study along with in vitro antibacterial, antitubercular, and antimalarial evaluations of polyhydroquinoline scaffolds, providing insights into their potential biomedical applications (Sapariya et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 7-[[2-(4-fluorophenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-25-19(24)22-9-8-14-4-7-17(11-15(14)12-22)21-18(23)10-13-2-5-16(20)6-3-13/h2-7,11H,8-10,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBOZWWJJHAKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)